molecular formula C15H13N3O B5911053 2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one

2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one

Cat. No. B5911053
M. Wt: 251.28 g/mol
InChI Key: WSWKTGGWKWOTTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one is a heterocyclic compound that belongs to the family of pyridopyrimidines. It has various applications in scientific research due to its unique chemical properties.

Mechanism of Action

The exact mechanism of action of 2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of certain inflammatory mediators. Additionally, it has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one in lab experiments include its unique chemical properties, its potential therapeutic applications, and its ability to induce apoptosis in cancer cells. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research of 2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one. One direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to explore its anti-inflammatory and antioxidant properties for the treatment of various inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
In conclusion, 2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one has various applications in scientific research due to its unique chemical properties. Its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders, as well as its anti-inflammatory and antioxidant properties, make it a promising compound for future research.

Synthesis Methods

The synthesis of 2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one can be achieved through a multi-step reaction process. The first step involves the condensation of 2,4-dimethoxy-5-nitropyridine with phenylacetic acid in the presence of polyphosphoric acid. The resulting product is then reduced with sodium borohydride to obtain 2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidine. The final step involves the oxidation of 2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidine with potassium permanganate to obtain 2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one.

Scientific Research Applications

2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one has various applications in scientific research. It has been extensively studied for its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. It has also been investigated for its anti-inflammatory and antioxidant properties.

properties

IUPAC Name

2,4-dimethyl-7-phenyl-8H-pyrido[2,3-d]pyrimidin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-9-14-13(19)8-12(11-6-4-3-5-7-11)18-15(14)17-10(2)16-9/h3-8H,1-2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWKTGGWKWOTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)C=C(NC2=NC(=N1)C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one

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